2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine
Description
Properties
IUPAC Name |
2-[1-(4-bromophenyl)sulfonylpyrrolidin-3-yl]oxy-5-methylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrN2O3S/c1-12-2-7-16(18-10-12)22-14-8-9-19(11-14)23(20,21)15-5-3-13(17)4-6-15/h2-7,10,14H,8-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHEJNYADEYCVDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)OC2CCN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of N-(4-bromophenyl)-2-chloroacetamide with 2-(pyrrolidin-2-ylidene)malononitrile under reflux in acetone . This intermediate is then further reacted to introduce the sulfonyl and pyridine groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromophenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could introduce various functional groups in place of the bromine atom.
Scientific Research Applications
Medicinal Applications
-
Anticancer Activity
- Research has indicated that compounds similar to 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine exhibit significant anticancer properties. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
-
Antimicrobial Properties
- The sulfonamide group in the compound enhances its antimicrobial activity. Studies have demonstrated that derivatives of this compound can inhibit bacterial growth, making them potential candidates for antibiotic development.
-
Neurological Applications
- The pyrrolidine moiety suggests potential neuroprotective effects. Preliminary studies indicate that such compounds may modulate neurotransmitter systems, providing therapeutic avenues for conditions like Alzheimer's disease.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry explored a series of pyrrolidine derivatives, including those with similar structures to our compound. The findings revealed that these derivatives exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
Case Study 2: Antimicrobial Activity
In an investigation focused on the synthesis of sulfonamide derivatives, it was found that certain compounds demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the interference with bacterial folate synthesis pathways .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism by which 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
To contextualize the properties of 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine , we compare it with structurally analogous compounds, focusing on molecular features, synthesis routes, and biological activities.
Structural Comparisons
Table 1: Structural Features of Analogous Compounds
Key Observations:
- Sulfonyl Group Variations : The 4-bromophenyl sulfonyl group in the target compound contrasts with the 4-methoxy-3-methylphenyl sulfonyl group in , which reduces electronegativity and alters steric hindrance.
- Heterocyclic Core: Pyrrolidine (target compound) vs. piperidine () affects ring strain and conformational flexibility.
- Pyridine Substituents : The 5-methyl group in the target compound vs. 5-trifluoromethyl () or 5-bromo () substituents impacts lipophilicity and metabolic stability. Trifluoromethyl groups enhance resistance to oxidative degradation .
Table 3: Comparative Bioactivity and Solubility
Key Observations:
- Lipophilicity : The target compound’s LogP (3.2) is intermediate, balancing membrane permeability and solubility. Higher LogP in correlates with poor aqueous solubility (<5 µg/mL).
- Antimicrobial vs. Anticancer : Pyrimidine-tri-one derivatives () target microbial pathways, whereas oxadiazole-thiophene hybrids () disrupt cancer cell proliferation .
Biological Activity
The compound 2-((1-((4-Bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 402.24 g/mol . The structure features a pyridine ring substituted with a methyl group and an ether linkage to a pyrrolidine moiety, which is further substituted with a 4-bromophenylsulfonyl group.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 402.24 g/mol |
| CAS Number | 2034296-59-6 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The unique structural features allow it to bind with high affinity, potentially inhibiting enzyme activity or modulating receptor function. This interaction is crucial for its therapeutic applications, particularly in oncology and infectious diseases.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies on pyrazole derivatives have shown their effectiveness against various cancer cell lines, including breast cancer and melanoma, by inducing apoptosis and inhibiting cell proliferation .
Antimicrobial Activity
The compound's potential antimicrobial properties have also been explored. Similar structures have demonstrated effectiveness against bacterial strains, suggesting that modifications in the sulfonyl and pyrrolidine groups can enhance antibacterial activity .
Anti-inflammatory Effects
In addition to anticancer and antimicrobial activities, the compound may possess anti-inflammatory properties. Sulfonamide derivatives have been shown to inhibit lipoxygenase pathways, which are involved in inflammatory responses .
Case Studies
- Antitumor Efficacy : A study evaluated the effects of various sulfonamide derivatives on MCF-7 breast cancer cells, revealing that compounds with bromine substituents exhibited enhanced cytotoxicity when combined with doxorubicin . This suggests that this compound could be a candidate for combination therapies.
- Synergistic Effects : Another investigation into the synergistic effects of sulfonamide compounds indicated that those containing halogen substituents showed improved efficacy against resistant bacterial strains . This highlights the potential of this compound in developing new antimicrobial agents.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 2-((1-((4-bromophenyl)sulfonyl)pyrrolidin-3-yl)oxy)-5-methylpyridine?
Answer:
The synthesis typically involves multi-step reactions:
Sulfonylation of pyrrolidine : Reacting pyrrolidin-3-ol with 4-bromobenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide intermediate .
Coupling with pyridine : Introducing the 5-methylpyridinyloxy group via nucleophilic substitution or Mitsunobu reaction, using reagents like diethyl azodicarboxylate (DEAD) and triphenylphosphine .
Purification : Techniques such as recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensure purity. Reaction progress is monitored via TLC (Rf ~0.3–0.5 in ethyl acetate) .
Basic: How is the compound characterized structurally, and what analytical techniques are prioritized?
Answer:
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z ~435–440) .
- X-ray Crystallography : For unambiguous confirmation, single crystals are grown via slow evaporation in dichloromethane/hexane .
Advanced: How can researchers resolve contradictory data in reaction yields reported across studies?
Answer:
Discrepancies in yields (e.g., 40% vs. 70%) arise from:
- Reaction conditions : Temperature (optimal range: 60–80°C for sulfonylation) and solvent polarity (DMF vs. THF) significantly impact efficiency .
- Catalyst loading : Excess DEAD in Mitsunobu reactions reduces byproducts.
- Purification losses : Column chromatography recovery rates vary with silica gel activity.
Methodological fix : Optimize via Design of Experiments (DoE) to identify critical parameters .
Advanced: How should researchers interpret conflicting biological activity data (e.g., cytotoxicity vs. non-toxicity)?
Answer:
Contradictions may stem from:
- Assay variability : Cell lines (HEK vs. HeLa) differ in membrane permeability. For example, HEK cells showed 55.3% viability at 100 µM, while others exhibited toxicity .
- Compound stability : Hydrolysis of the sulfonyl group under acidic conditions (pH < 4) may generate reactive intermediates .
- Metabolic interference : Cytochrome P450 interactions in liver microsomes can alter activity.
Validation : Repeat assays with LC-MS purity checks (>98%) and include positive controls (e.g., doxorubicin) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
While toxicity data are limited (as per SDS guidelines ):
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine powders.
- Spill management : Neutralize with activated charcoal and dispose as hazardous waste .
Advanced: What strategies mitigate challenges in achieving high enantiomeric purity for chiral analogs?
Answer:
The pyrrolidine ring introduces chirality. To enhance enantiomeric excess (ee):
- Chiral catalysts : Use (R)-BINAP in asymmetric synthesis .
- Chiral HPLC : Employ a Chiralpak AD-H column (hexane/isopropanol, 90:10) to separate enantiomers .
- Crystallization-induced asymmetric transformation : Recrystallize in chiral solvents like menthol .
Advanced: How can computational modeling aid in predicting SAR for derivatives?
Answer:
Structure-Activity Relationship (SAR) studies use:
- Molecular docking : AutoDock Vina to predict binding to targets (e.g., kinase enzymes) using the sulfonyl group as a hydrogen bond acceptor .
- QSAR models : Correlate logP values (calculated ~2.8) with cellular permeability .
- MD simulations : Assess stability of the pyrrolidine-pyridine linkage in aqueous environments .
Basic: What solvents and storage conditions preserve compound stability?
Answer:
- Solubility : Soluble in DMSO (50 mg/mL), sparingly soluble in water (<1 mg/mL).
- Storage : Store at –20°C under argon in amber vials to prevent photodegradation of the bromophenyl group .
Advanced: How to address discrepancies in NMR spectra due to dynamic effects?
Answer:
Rotameric effects in the pyrrolidine ring cause splitting:
- Variable-temperature NMR : Conduct at 25°C and –40°C to observe coalescence of split peaks .
- 2D NMR : NOESY correlations confirm spatial proximity between pyrrolidine and pyridine protons .
Advanced: What mechanistic insights explain the compound’s reactivity in cross-coupling reactions?
Answer:
The bromophenyl group participates in Suzuki-Miyaura coupling:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
